molecular formula C23H20N2O2 B2762047 (9H-fluoren-9-yl)methyl 1,2,3,4-tetrahydroquinoxaline-1-carboxylate CAS No. 928118-17-6

(9H-fluoren-9-yl)methyl 1,2,3,4-tetrahydroquinoxaline-1-carboxylate

Cat. No.: B2762047
CAS No.: 928118-17-6
M. Wt: 356.425
InChI Key: CRNBLSLIYIFDMX-UHFFFAOYSA-N
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Description

(9H-fluoren-9-yl)methyl 1,2,3,4-tetrahydroquinoxaline-1-carboxylate is a complex organic compound with the molecular formula C23H20N2O2 and a molecular weight of 356.43 g/mol This compound is notable for its unique structure, which combines a fluorenyl group with a tetrahydroquinoxaline moiety

Preparation Methods

The synthesis of (9H-fluoren-9-yl)methyl 1,2,3,4-tetrahydroquinoxaline-1-carboxylate typically involves multiple steps:

Chemical Reactions Analysis

(9H-fluoren-9-yl)methyl 1,2,3,4-tetrahydroquinoxaline-1-carboxylate can undergo various chemical reactions:

Common reagents and conditions for these reactions include organic solvents like dichloromethane, reaction temperatures ranging from room temperature to reflux conditions, and the use of catalysts or bases as needed.

Scientific Research Applications

(9H-fluoren-9-yl)methyl 1,2,3,4-tetrahydroquinoxaline-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.

    Biology: This compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of (9H-fluoren-9-yl)methyl 1,2,3,4-tetrahydroquinoxaline-1-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The fluorenyl group may facilitate binding to hydrophobic pockets, while the tetrahydroquinoxaline moiety could interact with polar or charged regions of the target molecule .

Comparison with Similar Compounds

Similar compounds to (9H-fluoren-9-yl)methyl 1,2,3,4-tetrahydroquinoxaline-1-carboxylate include:

The uniqueness of this compound lies in its specific combination of the fluorenyl and tetrahydroquinoxaline moieties, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl 3,4-dihydro-2H-quinoxaline-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c26-23(25-14-13-24-21-11-5-6-12-22(21)25)27-15-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-12,20,24H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNBLSLIYIFDMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C2N1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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